molecular formula C13H27ClN2O2 B6183894 tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride CAS No. 2613385-42-3

tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride

Cat. No.: B6183894
CAS No.: 2613385-42-3
M. Wt: 278.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C₁₃H₂₇ClN₂O₂. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.

    Aminomethylation: The aminomethyl group is added through a reductive amination process, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Reduced amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The azocane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
  • tert-butyl 4-(aminomethyl)morpholine-1-carboxylate hydrochloride
  • tert-butyl 4-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

Compared to similar compounds, tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has a larger ring size, which can influence its chemical reactivity and biological activity. The azocane ring provides a unique spatial arrangement that can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

2613385-42-3

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.